Vitexin-2''-O-rhamnoside: A Technical Guide to Natural Sources and Isolation
Vitexin-2''-O-rhamnoside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vitexin-2''-O-rhamnoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its extraction and isolation, and insights into its biological activity, specifically its interaction with the PI3K/Akt signaling pathway.
Natural Sources of Vitexin-2''-O-rhamnoside
Vitexin-2''-O-rhamnoside is distributed across various plant species. The primary sources identified in the literature include species from the Crataegus (Hawthorn) and Passiflora (Passionflower) genera. Quantitative analysis reveals varying concentrations of the compound depending on the plant species and the part of the plant being analyzed.
| Plant Species | Plant Part | Method of Extraction | Vitexin-2''-O-rhamnoside Content (% of Lyophilized/Dry Extract) | Reference |
| Passiflora foetida | Leaves | Water Infusion | 7.21% | |
| Passiflora setacea | Leaves | Water Infusion | 3.66% | |
| Passiflora alata | Leaves | Water Infusion | 2.89% | |
| Crataegus pseudoheterophylla | Fruits | Not Specified | 0.17 mg/g (dw) | [1] |
| Crataegus monogyna | Leaves & Berries | Not Specified | Meets European Pharmacopoeia requirements | [2] |
Experimental Protocols: Isolation and Purification
The isolation of Vitexin-2''-O-rhamnoside from plant matrices involves a multi-step process, including extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies.
Extraction
The initial step involves the extraction of the compound from the dried and powdered plant material.
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Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a coarse powder.
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Solvent Extraction:
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Method A: Reflux Extraction: Reflux the powdered plant material with 50-70% ethanol (B145695) (1:10 to 1:16 w/v) for 2 hours. Repeat the extraction twice. Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[3]
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Method B: Water Infusion: Prepare a 10% (w/v) infusion of the plant material in water. Lyophilize the resulting extract.
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Preliminary Purification: Liquid-Liquid Partitioning & Macroporous Resin Chromatography
This stage aims to remove non-polar impurities and enrich the flavonoid fraction.
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Liquid-Liquid Partitioning:
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Suspend the concentrated crude extract in water.
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Partition sequentially against petroleum ether (to remove lipids and chlorophylls) and then n-butanol.
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Collect the n-butanol fraction, which will contain the glycosylated flavonoids, and concentrate it under reduced pressure.[3]
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Macroporous Resin Chromatography:
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Dissolve the concentrated extract in an appropriate solvent and apply it to a pre-equilibrated macroporous adsorption resin column (e.g., AB-8 or D101).
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Wash the column with water to remove sugars and other highly polar impurities.
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Elute the flavonoids with a stepwise gradient of ethanol (e.g., 30-80%).[3]
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Combine the fractions containing Vitexin-2''-O-rhamnoside and concentrate.
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Chromatographic Purification: Silica (B1680970) Gel and HPLC
Final purification is achieved through a combination of column chromatography techniques.
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Silica Gel Column Chromatography:
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Apply the enriched flavonoid fraction to a silica gel column (200-260 mesh).
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Elute with a chloroform-methanol gradient (e.g., starting from 4:1 to 3:1).[3]
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Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.
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For higher purity, a second silica gel column using an eluent system of ethyl acetate-butanone-formic acid-water (e.g., 4:3:1:1) can be employed. The compound may crystallize directly from the concentrated eluate at low temperatures (0-15°C).[3]
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High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification:
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Column: Ascentis-phenyl column (250 mm x 4.6 mm, 5 µm) or a C18 column.[4]
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Mobile Phase: A gradient of acetonitrile (B52724) and acidified ultrapure water (pH 3.0 with acetic or phosphoric acid).[4]
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Flow Rate: 1.4 mL/min.
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Detection: UV at 340 nm.
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Retention Time: Approximately 13.16 minutes under the specified conditions.
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Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Vitexin-2''-O-rhamnoside.
Signaling Pathway
Vitexin-2''-O-rhamnoside has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival and immune response.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101050226A - Method for separating derivative of vitexin - Google Patents [patents.google.com]
- 4. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
